4-(1,3,4-Oxadiazol-2-yl)phenol
Overview
Description
Synthesis Analysis
- The synthesis of Schiff base compounds, including 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl) phenol, involves reacting 3,4-diamino-1,2,5-oxadiazole with 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehyde in methanol (Kakanejadifard et al., 2013).
- Another synthesis method for analogues of 4-(1,3,4-Oxadiazol-2-yl)phenol includes a five-step process, further characterized by spectral analyses (Kim et al., 2023).
Molecular Structure Analysis
- Quantum chemical calculations and UV–Vis absorption spectra data for Schiff base compounds related to 4-(1,3,4-Oxadiazol-2-yl)phenol indicate positive solvatochromism behavior, which could be due to intramolecular hydrogen bonding in enol–keto tautomeric and dipole moment changes (Kakanejadifard et al., 2013).
- The molecular structure and spectroscopic data of related compounds have been obtained from DFT calculations, revealing important molecular parameters such as bond length and bond angle (Viji et al., 2020).
Chemical Reactions and Properties
- These compounds demonstrate various biological activities, including significant anticancer activity against several cancer cell lines (Kim et al., 2023).
- They also exhibit antibacterial activities against both gram-positive and gram-negative bacteria (Kakanejadifard et al., 2013).
Physical Properties Analysis
- The synthesized Schiff base compounds demonstrate enol-keto tautomerism and positive solvatochromism, dependent on the substitution, nature of solvent, pH, and environmental temperature (Kakanejadifard et al., 2013).
Chemical Properties Analysis
- These compounds have been characterized through various techniques like elemental analysis, mass, IR, UV–Vis, and NMR spectroscopy, which helps in understanding their chemical properties (Kakanejadifard et al., 2013).
- In addition to their antibacterial and anticancer activities, some compounds also show moderate antioxidant activity (Kakanejadifard et al., 2014).
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) :
- Iridium emitters with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as ancillary ligands have been used to develop efficient OLEDs with low efficiency roll-off, indicating their potential in display and lighting technologies (Yi Jin et al., 2014).
Chemosensors :
- Compounds containing phenol hydroxyl and 1,3,4-oxadiazole groups have been reported as selective and colorimetric fluoride chemosensors, showcasing their application in chemical detection and analysis (Jiantao Ma et al., 2013).
Anticancer and Antioxidant Agents :
- 1,3,4-Oxadiazol derivatives have shown significant anticancer and antioxidant activities, underlining their potential in medical and pharmaceutical research (M. Ahsan et al., 2020).
Antimicrobial Activities :
- Synthesis of 1,3,4-oxadiazole derivatives has revealed their potential in antimicrobial activities, suggesting their use in developing new antimicrobial agents (M. Behalo, 2016).
Synthesis of Novel Compounds with Antioxidant Activity :
- Novel syntheses involving 1,3,4-oxadiazoles with phenol moieties have shown promising antioxidant activity, indicating their use in creating antioxidants for various applications (R. M. Shakir et al., 2014).
Photoluminescence and Electroluminescence in Iridium Complexes :
- Iridium(III) complexes with 1,3,4-oxadiazole derivative ligands have shown potential in photoluminescence and electroluminescence, relevant for optoelectronic devices (Yi-Ming Jing et al., 2017).
Antibacterial Properties :
- Certain Schiff base compounds with 1,3,4-oxadiazole components have demonstrated antibacterial properties, useful in the development of new antibiotics (A. Kakanejadifard et al., 2013).
Safety And Hazards
While specific safety and hazard information for 4-(1,3,4-Oxadiazol-2-yl)phenol is not available, it’s important to handle all chemicals with care and use appropriate safety measures. The related compound 3-(1,3,4-Oxadiazol-2-yl)phenol is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard .
Future Directions
Oxadiazoles, including 4-(1,3,4-Oxadiazol-2-yl)phenol, have shown promise in various fields such as medicinal chemistry and material science . Future research could focus on further exploring the therapeutic potential of these compounds, as well as developing new synthetic strategies for their production .
properties
IUPAC Name |
4-(1,3,4-oxadiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-3-1-6(2-4-7)8-10-9-5-12-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENOJMGPELLGMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419854 | |
Record name | 4-(1,3,4-oxadiazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40419854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,4-Oxadiazol-2-yl)phenol | |
CAS RN |
5378-27-8 | |
Record name | 4-(1,3,4-oxadiazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40419854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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